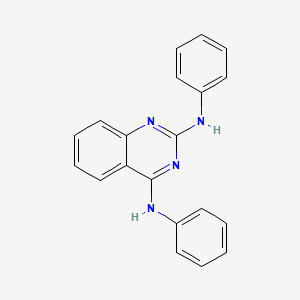
Quinazoline, 2,4-dianilino-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinazoline, 2,4-dianilino- is a derivative of quinazoline, a heterocyclic compound containing two nitrogen atoms in its structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinazoline, 2,4-dianilino- is particularly notable for its applications in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline, 2,4-dianilino- typically involves the cyclization of 2-aminobenzonitriles with various reagents. One common method is the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of N-heterocyclic carbene in dimethyl sulfoxide (DMSO) under atmospheric pressure . This method is efficient and yields the desired quinazoline derivatives in high purity.
Industrial Production Methods
Industrial production of quinazoline, 2,4-dianilino- often involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial synthesis .
化学反应分析
Types of Reactions
Quinazoline, 2,4-dianilino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines and quinazoline-2,4-diones, which have significant biological activities and potential therapeutic applications .
科学研究应用
Quinazoline, 2,4-dianilino- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in organic reactions.
Biology: The compound has been studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Quinazoline derivatives are being investigated for their anticancer, anti-inflammatory, and analgesic properties.
作用机制
The mechanism of action of quinazoline, 2,4-dianilino- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The inhibition of these enzymes can lead to the suppression of tumor growth and proliferation.
相似化合物的比较
Quinazoline, 2,4-dianilino- is unique compared to other similar compounds due to its specific substitution pattern and biological activities. Similar compounds include:
Quinazoline-2,4-diones: These compounds have similar structures but differ in their oxidation state and biological activities.
Quinazolinones: These derivatives have a carbonyl group at the 4-position and exhibit different pharmacological properties.
Quinoxalines: Although structurally related, quinoxalines have different nitrogen atom positions and biological activities
属性
CAS 编号 |
27142-44-5 |
|---|---|
分子式 |
C20H16N4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-N,4-N-diphenylquinazoline-2,4-diamine |
InChI |
InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(24-19)22-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,24) |
InChI 键 |
VNPWQZPLOBAPPO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


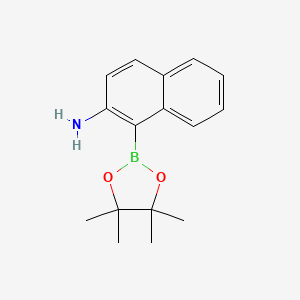
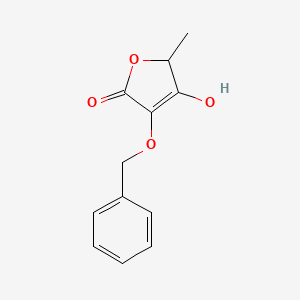
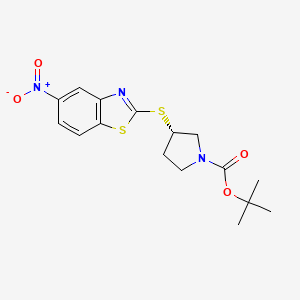
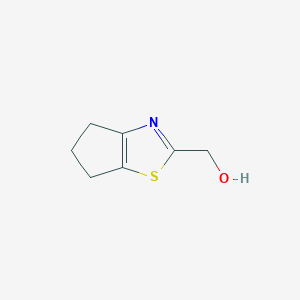
![Ethyl 7-isocyano-2,2-dimethyl-7-[(4-methylphenyl)sulfonyl]heptanoate](/img/structure/B13982449.png)
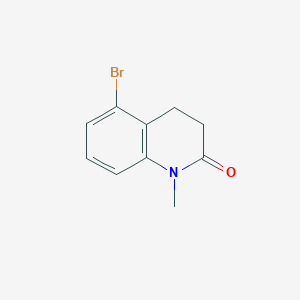

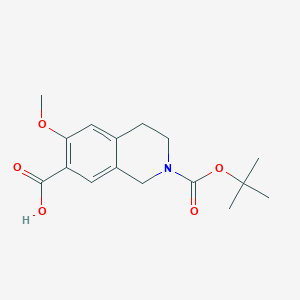
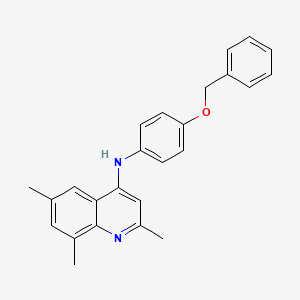
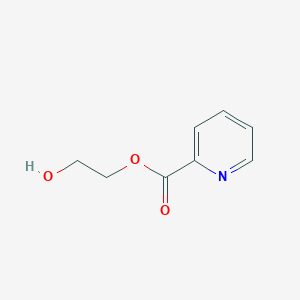

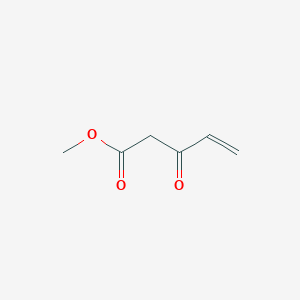
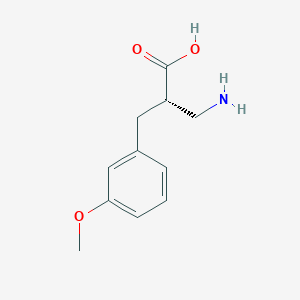
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
